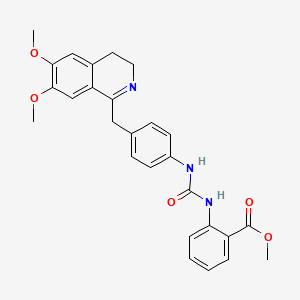
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a substituted isoquinoline moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors due to its isoquinoline core.
Medicine
Medicinally, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. The presence of the isoquinoline moiety is particularly noteworthy, as this structure is found in many bioactive natural products and pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Attachment of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Coupling with the Benzoate Ester: The final step involves coupling the isoquinoline intermediate with methyl 2-aminobenzoate. This can be achieved through a carbamoylation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, improving reaction conditions (e.g., temperature, solvent choice), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety could intercalate with DNA or inhibit enzyme activity, while the carbamoyl group might form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate ester structure but lacks the isoquinoline moiety.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the isoquinoline core but lacks the benzoate ester and carbamoyl group.
N-(4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)benzamide: Similar structure but with a benzamide instead of a benzoate ester.
Uniqueness
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific disciplines.
Propriétés
IUPAC Name |
methyl 2-[[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-24-15-18-12-13-28-23(21(18)16-25(24)34-2)14-17-8-10-19(11-9-17)29-27(32)30-22-7-5-4-6-20(22)26(31)35-3/h4-11,15-16H,12-14H2,1-3H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWKMFWDCXTMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
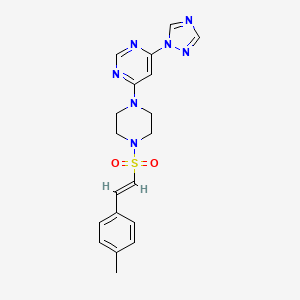
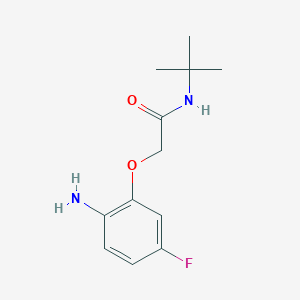
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)
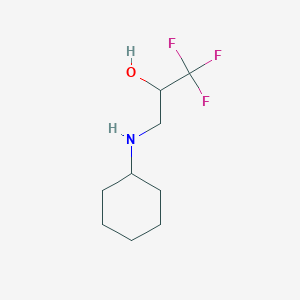
![7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)
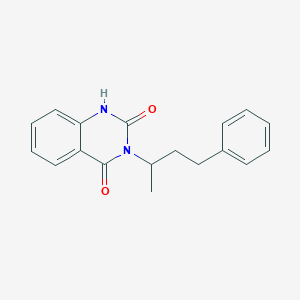
![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
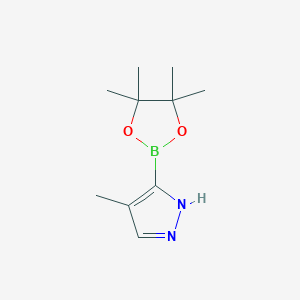
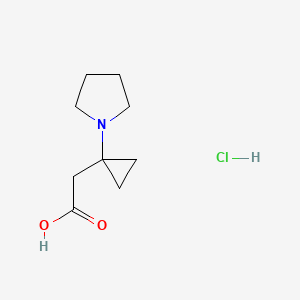
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
